
1-Ethynyl-1-(methoxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(methoxymethyl)cyclopropane is an organic compound with the molecular formula C7H10O It is a cyclopropane derivative, characterized by the presence of an ethynyl group and a methoxymethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-1-(methoxymethyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(methoxymethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethynylcyclopropane: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Methoxymethylcyclopropane: Lacks the ethynyl group, limiting its reactivity in specific transformations.
Cyclopropane: The parent compound, which lacks both the ethynyl and methoxymethyl groups, making it less reactive and versatile.
Uniqueness: 1-Ethynyl-1-(methoxymethyl)cyclopropane is unique due to the presence of both the ethynyl and methoxymethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Biological Activity
1-Ethynyl-1-(methoxymethyl)cyclopropane is an organic compound characterized by its unique cyclopropane ring structure, which is substituted with an ethynyl group and a methoxymethyl group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.
Chemical Structure and Properties
- Molecular Formula : C5H6O
- Molecular Weight : 100.13 g/mol
- Functional Groups : Ethynyl and methoxymethyl
The presence of the ethynyl group enhances the compound's reactivity, while the methoxymethyl group allows for additional functionalization, making it a valuable building block in synthetic chemistry.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, compounds with similar structural characteristics often exhibit notable pharmacological properties. Cyclopropane derivatives have been studied for their potential as:
- Anti-cancer agents
- Anti-inflammatory drugs
- Enzyme inhibitors
These activities are attributed to their ability to interact effectively with various biological targets.
The mechanism by which this compound exerts its effects is believed to involve interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethynylcyclopropane | C5H6 | Lacks the methoxymethyl group, making it less functionalized. |
1-Methoxy-1-cyclopropene | C5H8O | Contains a methoxy group instead of a methoxymethyl group. |
2-Ethynyl-2-methylcyclopropane | C7H10 | Features additional methyl substitution affecting sterics. |
The unique combination of ethynyl and methoxymethyl groups in this compound imparts distinct chemical reactivity not commonly found in other cyclopropane derivatives.
Study on Cyclopropane Derivatives
Research has shown that cyclopropane derivatives can exhibit significant anti-cancer properties. For instance, compounds that share structural similarities with this compound have been investigated for their cytotoxic effects against various tumor cell lines. A notable study indicated that certain cyclopropane derivatives inhibited macromolecular synthesis in cultured HeLa cells, suggesting potential applications in cancer therapy .
GPR119 Agonists
Another area of research involves the design of GPR119 agonists that utilize cyclopropane structures. These compounds have demonstrated promising results in preclinical studies for metabolic disorders, indicating that cyclopropanes can play a role in drug development targeting specific receptors .
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. While current literature does not provide extensive data on its specific activities, the structural characteristics suggest potential pharmacological applications. Future research should focus on:
- Detailed pharmacological studies to elucidate specific biological activities.
- Investigations into its interactions with various biological targets.
- Synthesis of derivatives to enhance efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethynyl-1-(methoxymethyl)cyclopropane, and what key reaction conditions optimize yield?
- Methodology : The compound can be synthesized via functionalization of cyclopropane precursors. For example, 1-alkynyl-1-chlorocyclopropanes (similar to the target structure) undergo nucleophilic substitution to introduce the methoxymethyl group. Sodium methoxide (NaOMe) in methanol or ethanol at controlled temperatures (40–60°C) is effective for substitution while minimizing elimination by-products . AI-driven retrosynthesis tools, leveraging databases like Reaxys and Pistachio, can predict feasible routes by analyzing bond dissociation energies and steric effects .
Q. How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic addition or ring-opening reactions?
- Methodology : The strained cyclopropane ring (bond angles ~60°) increases susceptibility to ring-opening reactions. Electrophilic additions (e.g., with Br₂ or HBr in non-polar solvents like CCl₄) proceed rapidly due to relief of ring strain . Kinetic studies using NMR or FT-IR can track reaction progress, while computational tools (DFT calculations) model transition states to predict regioselectivity .
Advanced Research Questions
Q. What computational methods are recommended for modeling the conformational dynamics of this compound in solution?
- Methodology : Modified OPLS all-atom force fields, incorporating cyclopropane-specific bonded parameters (e.g., angle bending and torsional terms), improve accuracy in molecular dynamics (MD) simulations. Hybrid ensembles combining quantum mechanics (QM) and molecular mechanics (MM) data refine force field parameters to match experimental observables like NMR coupling constants . Software such as GROMACS or AMBER is recommended for simulating solvation effects in polar aprotic solvents (e.g., DMSO) .
Q. How can contradictions in spectroscopic data (e.g., NMR coupling constants) between experimental and computational models be resolved?
- Methodology : Iterative refinement using experimental X-ray crystallography (to resolve 3D structure) and DFT-optimized geometries helps reconcile discrepancies. For example, discrepancies in 3JHH coupling constants may arise from incomplete force field parameterization. Cross-validation with variable-temperature NMR experiments and QM-derived Karplus equations enhances model accuracy .
Q. What strategies mitigate side reactions during the introduction of the ethynyl group in cyclopropane derivatives?
- Methodology : Protecting groups (e.g., triisopropylsilyl for ethynyl moieties) prevent unwanted additions during synthesis . Reaction conditions (e.g., low temperatures, inert atmosphere) and catalysts (Pd/Cu for Sonogashira couplings) improve selectivity. Monitoring by GC-MS or HPLC-MS identifies by-products (e.g., cyclopropene from elimination), enabling real-time optimization .
Q. In peptide backbone incorporation studies, how does this compound influence secondary structure stabilization?
- Methodology : Cyclopropane δ-amino acids enforce rigid torsional angles (~60°), stabilizing helical conformations in peptides. Circular dichroism (CD) and X-ray crystallography confirm helical persistence in δ-peptide tetramers. The ethynyl group may facilitate click chemistry for functionalization, while the methoxymethyl moiety enhances solubility in aqueous buffers .
Q. Key Considerations for Researchers
- Stereochemical Control : The methoxymethyl group introduces chirality; asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity .
- Toxicity Profiling : While not classified as hazardous, Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) are advised for biological applications .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-1-(methoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6-8-2/h1H,4-6H2,2H3 |
InChI Key |
MYRYSEVPNJYWFA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.